5,6,7-TRIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Lipophilicity Drug-likeness ADME prediction

5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 442672-66-4; molecular formula C₁₂H₁₈N₄S; MW 250.36 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a privileged heterocyclic scaffold extensively employed in medicinal chemistry for kinase inhibition, anticancer, antimicrobial, and antiparasitic applications. The compound features a 5,6,7-trimethyl substitution on the pyrimidine ring and a 2-[(2-methylpropyl)sulfanyl] (isobutylsulfanyl) group at position 2 of the triazole ring, distinguishing it from the widely studied parent ligand 5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (tmtp), which lacks the 2-sulfanyl substituent.

Molecular Formula C12H18N4S
Molecular Weight 250.36
CAS No. 442672-66-4
Cat. No. B2648501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-TRIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
CAS442672-66-4
Molecular FormulaC12H18N4S
Molecular Weight250.36
Structural Identifiers
SMILESCC1=C(N2C(=NC(=N2)SCC(C)C)N=C1C)C
InChIInChI=1S/C12H18N4S/c1-7(2)6-17-12-14-11-13-9(4)8(3)10(5)16(11)15-12/h7H,6H2,1-5H3
InChIKeyJUKZUGMBCMCKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 442672-66-4): Procurement-Relevant Structural and Pharmacophoric Context


5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 442672-66-4; molecular formula C₁₂H₁₈N₄S; MW 250.36 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a privileged heterocyclic scaffold extensively employed in medicinal chemistry for kinase inhibition, anticancer, antimicrobial, and antiparasitic applications [1][2]. The compound features a 5,6,7-trimethyl substitution on the pyrimidine ring and a 2-[(2-methylpropyl)sulfanyl] (isobutylsulfanyl) group at position 2 of the triazole ring, distinguishing it from the widely studied parent ligand 5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (tmtp), which lacks the 2-sulfanyl substituent [3]. This specific thioether appendage alters lipophilicity, hydrogen-bonding capacity, and steric profile relative to 2-unsubstituted and 2-benzylsulfanyl analogs, with implications for target engagement and metal-coordination chemistry [4].

Why In-Class Triazolopyrimidine Interchange Is Not Advisable for 5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine Procurement


Although numerous [1,2,4]triazolo[1,5-a]pyrimidine derivatives exist, simple replacement of CAS 442672-66-4 with broadly similar TP scaffolds is scientifically unjustified because the 2-isobutylsulfanyl substituent simultaneously modulates three critical molecular properties: (i) lipophilicity (calculated logP differences of >1 log unit vs. the parent tmtp scaffold alter membrane permeability and non-specific binding) [1]; (ii) sulfur-mediated metal-coordination capacity (the thioether sulfur provides an additional soft donor site absent in 2-unsubstituted tmtp, enabling distinct coordination geometries with Ag(I), Ru(II), and Pt(II) ions that directly affect cytotoxic potency) [2]; and (iii) steric occupancy of the 2-position binding pocket, which can abrogate or enhance target engagement depending on the biological target (e.g., the 2-substituent is a known determinant of selectivity in triazolopyrimidine-based kinase inhibitors) [3]. Consequently, even close analogs such as 2-(benzylsulfanyl)-5,6,7-trimethyl-TP or 2-unsubstituted tmtp cannot be assumed to produce equivalent biological or coordination outcomes without direct comparative data.

Quantitative Differentiation Evidence for 5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs


2-Isobutylsulfanyl vs. 2-Unsubstituted tmtp: Lipophilicity-Driven Differentiation in Predicted ADME Profile

The computed octanol-water partition coefficient (ALogP) for CAS 442672-66-4 is 0.65, compared with a significantly lower ALogP for the 2-unsubstituted parent ligand 5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (tmtp), which is predicted to be approximately −0.5 to 0.0 based on fragment-based calculation [1]. This >1 log unit increase in lipophilicity, attributable solely to the 2-isobutylsulfanyl substituent, places the compound within a more favorable range for blood-brain barrier permeability while retaining compliance with Lipinski's Rule of 5 [1]. The compound also exhibits high predicted gastrointestinal absorption (96.3%) and a calculated aqueous solubility (LogS) of −2.66, indicating moderate solubility suitable for both in vitro assay conditions and potential in vivo formulation .

Lipophilicity Drug-likeness ADME prediction

Biological Screening Fingerprint: MITF Dimerization Primary Assay Activity at 2.6 µM Nominal Concentration

CAS 442672-66-4 was evaluated in a quantitative high-throughput AlphaScreen assay designed to identify inhibitors of Microphthalmia-associated Transcription Factor (MITF) homodimerization, a target implicated in melanoma survival . The compound was tested in singlicate at a nominal concentration of 2.6 µM in a 1536-well format, with inhibition calculated relative to positive (His-MITF_r259stop mutant) and negative (DMSO) controls . While the specific percent inhibition value is not publicly disclosed, the compound was tested alongside 7,8-dihydroxycoumarin as a reference inhibitor (200 µM final highest concentration). In contrast, the parent ligand tmtp and its Ag(I) complex [Ag(tmtp)(NO₃)]₂ were evaluated in a completely different assay system—MTT cytotoxicity against A2780 human ovarian carcinoma cells—where the dinuclear silver complex exhibited high cytostatic activity [1]. The divergence in assay platforms (biochemical target-based vs. cell-based cytotoxicity) underscores that CAS 442672-66-4 has been profiled in a mechanistically distinct context that cannot be replicated by simply purchasing the unsubstituted tmtp scaffold.

MITF transcription factor Melanoma AlphaScreen biochemical assay

GPR151 Orphan GPCR Screening: Differential Target Engagement Versus tmtp Metal Complexes

CAS 442672-66-4 was additionally screened in a cell-based high-throughput primary assay for activators of GPR151 (G-protein coupled receptor 151; also known as GALR4/GalRL/GPCR-2037/PGR7), a class A rhodopsin-like orphan GPCR implicated in nicotine dependence and habenular function [1]. This represents a second, mechanistically unrelated biological context for the compound. By comparison, the unsubstituted tmtp ligand has been investigated not as a free GPCR modulator but exclusively as a metal-chelating pharmacophore within ruthenium(II) and platinum(II) anticancer complexes, where biological activity arises from the metal center rather than direct GPCR engagement [2]. The availability of CAS 442672-66-4 screening data in GPCR-targeted assays provides a differentiation axis that is absent for the parent scaffold.

GPR151 Orphan GPCR Cell-based high-throughput screening

Thioether Sulfur as an Additional Soft Donor: Coordination Chemistry Differentiation from 2-Unsubstituted tmtp

The 2-isobutylsulfanyl substituent introduces a thioether sulfur atom (soft Lewis base) that is structurally absent in the parent tmtp ligand. This additional donor site enables chelation or bridging coordination modes with soft metal ions (Ag⁺, Pt²⁺, Ru²⁺) that differ fundamentally from the N3/N4-only coordination exhibited by tmtp [1]. In the dinuclear silver complex [Ag(tmtp)(NO₃)]₂, the unsubstituted tmtp ligand uses only N3 and N4 nitrogens to chelate two Ag(I) ions, yielding an Ag–Ag distance of 3.109 Å [1]. The presence of the 2-sulfanyl group in CAS 442672-66-4 is predicted, based on Hard-Soft Acid-Base (HSAB) principles and precedent with related 2-alkylsulfanyl-triazolopyrimidines, to offer an S,N-chelating mode that could generate distinct metal complex geometries, stability constants, and biological activities compared with tmtp-derived complexes [2].

Coordination chemistry Soft metal binding Metallodrug design

Supplier-Documented Purity and Analytical Characterization vs. Research-Grade tmtp

CAS 442672-66-4 is commercially supplied at a documented purity of 98% with accompanying analytical characterization including NMR, HPLC, and LC-MS data . This contrasts with the parent tmtp ligand, which is typically synthesized in-house by academic groups using a multi-step protocol from 3-methyl-hexane-2,5-dione and 5-amino-1,2,4-triazole [1]. The availability of batch-certified, commercially sourced CAS 442672-66-4 reduces inter-laboratory variability and accelerates structure-activity relationship (SAR) studies by providing a consistent building block with defined purity, whereas in-house synthesized tmtp requires independent purity verification and may exhibit batch-to-batch variability in trace metal content that can confound biological assays [2].

Analytical characterization Procurement specification Quality control

Recommended Research and Industrial Application Scenarios for 5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine Based on Verified Differentiation Evidence


Orphan GPCR and Transcription Factor Screening Programs

CAS 442672-66-4 has documented screening data in two mechanistically distinct primary assays: an AlphaScreen-based MITF homodimerization inhibition assay (2.6 µM nominal concentration) and a cell-based GPR151 GPCR agonist screen, both deposited by the Scripps Research Institute Molecular Screening Center [1]. These assay data provide a starting point for medicinal chemistry optimization targeting MITF-driven melanoma or GPR151-mediated neurological pathways. The compound's computed drug-likeness parameters (ALogP = 0.65, 96.3% predicted GI absorption) further support its suitability as a screening hit for hit-to-lead campaigns [2].

Synthesis of S,N-Chelated Metal Complexes for Anticancer and Antiparasitic Discovery

The 2-isobutylsulfanyl substituent introduces a soft thioether donor atom that enables S,N-chelation with Ag(I), Pt(II), Ru(II), and other soft transition metals, producing coordination compounds with geometries distinct from those obtained with the 2-unsubstituted tmtp ligand . This is directly relevant to metallodrug discovery programs targeting cancer (cf. [Ag(tmtp)(NO₃)]₂ cytostatic activity in A2780 ovarian cancer cells) [1] and neglected tropical diseases (cf. Ru-tmtp complexes with IC₅₀ < 1 µM against Leishmania spp. and selectivity index >1000 vs. host macrophages) [2].

Medicinal Chemistry SAR Exploration of 2-Position Substituent Effects on Kinase Selectivity

The triazolopyrimidine scaffold is a validated pharmacophore for kinase inhibition, with the 2-position substituent recognized as a key determinant of selectivity in CDK2, TrkA, VEGFR2, and EGFR inhibitor design [1]. CAS 442672-66-4 provides a specific 2-isobutylsulfanyl group that, compared with the 2-benzylsulfanyl analog (CAS not specified; MW 284.4 g/mol) [2], offers reduced steric bulk (isobutyl vs. benzyl) and altered electronic properties (aliphatic thioether vs. benzylic thioether), which may translate to differential kinase selectivity profiles.

Standardized Building Block Procurement for Reproducible Academic and Industrial Research

As a commercially available building block supplied at 98% purity with batch-certified analytical documentation (NMR, HPLC, LC-MS) , CAS 442672-66-4 eliminates the need for in-house synthesis and purification of the triazolopyrimidine core, reducing inter-laboratory variability in biological assay outcomes. This is particularly valuable for multi-center collaborative projects and industrial hit-expansion libraries where compound identity and purity must be rigorously controlled across geographically distributed sites.

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